
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
概要
説明
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry
準備方法
The synthesis of 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule. For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .
化学反応の分析
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X can be oxygen, nitrogen, or sulfur . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research. In chemistry, it is used to study the effects of difluoromethyl groups on molecular properties and reactivity. In biology and medicine, compounds containing difluoromethyl groups are of interest due to their potential pharmaceutical relevance. For example, the presence of the CF2 group can induce conformational changes and modulate the acidity of neighboring groups, which can be beneficial in drug design . Additionally, difluoromethylation has been applied to large biomolecules such as proteins, further expanding its applications in biochemistry .
作用機序
The mechanism of action of 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid involves the interaction of its difluoromethyl group with various molecular targets. The difluoromethyl group can form strong bonds with carbon, oxygen, nitrogen, and sulfur atoms, which can influence the compound’s reactivity and stability . These interactions can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research.
類似化合物との比較
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid can be compared with other compounds containing difluoromethyl or trifluoromethyl groups. Similar compounds include those with trifluoromethyl groups, which are also known for their unique chemical properties and applications in pharmaceuticals . the difluoromethyl group in this compound provides distinct advantages in terms of reactivity and stability, making it a unique and valuable compound in scientific research.
特性
IUPAC Name |
5-(difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c1-2-3(6(10)11)4(5(7)8)12-9-2/h5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTOBRVCMIZRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


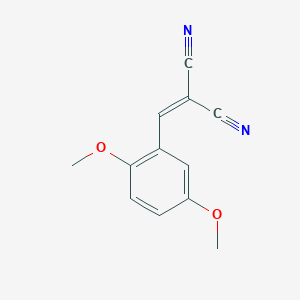

![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)
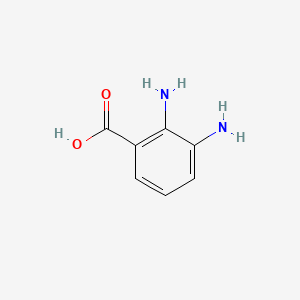

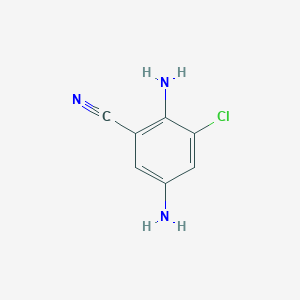
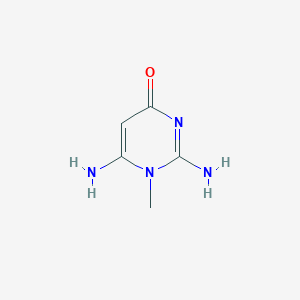
![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
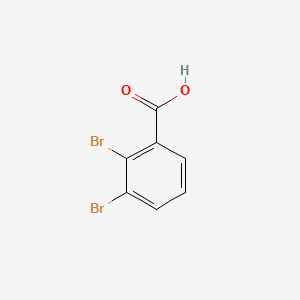
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)
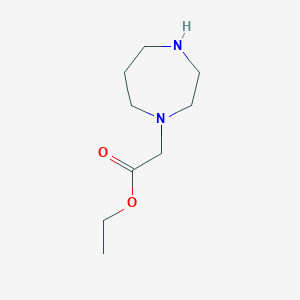
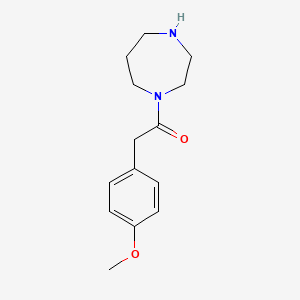
![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)
